molecular formula C20H27N3O5S3 B11328250 N-[4-(diethylsulfamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-[4-(diethylsulfamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11328250
M. Wt: 485.6 g/mol
InChI Key: PNFTUBGTLJJKQD-UHFFFAOYSA-N
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Description

N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core piperidine structure, followed by the introduction of the thiophene and sulfonamide groups. Key steps may include:

    Formation of the Piperidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Group: Thiophene can be introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.

    Attachment of the Sulfonamide Group: The diethylsulfamoyl group can be added through a reaction with diethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and piperidine moieties can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Possible applications in drug development, particularly for its sulfonamide and thiophene moieties which are common in pharmaceuticals.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action for N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene and piperidine groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(METHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
  • N-[4-(ETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

N-[4-(DIETHYLSULFAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the diethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different sulfonamide groups, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C20H27N3O5S3

Molecular Weight

485.6 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H27N3O5S3/c1-3-22(4-2)30(25,26)18-11-9-17(10-12-18)21-20(24)16-7-5-13-23(15-16)31(27,28)19-8-6-14-29-19/h6,8-12,14,16H,3-5,7,13,15H2,1-2H3,(H,21,24)

InChI Key

PNFTUBGTLJJKQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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